molecular formula C22H29NO6 B12186586 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

Cat. No.: B12186586
M. Wt: 403.5 g/mol
InChI Key: NSVQMDHNZDUTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methyl groups and a tert-butoxycarbonyl-protected norvaline moiety. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate typically involves multiple steps. One common approach is to start with the chromen-2-one core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

The tert-butoxycarbonyl-protected norvaline can be synthesized separately by reacting norvaline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The final step involves coupling the chromen-2-one core with the protected norvaline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products depending on the substituents introduced.

Scientific Research Applications

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development, particularly for its anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The tert-butoxycarbonyl-protected norvaline moiety can be cleaved under physiological conditions, releasing the active norvaline, which can further interact with biological targets. These interactions can influence various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,8-trimethyl-2-oxo-2H-chromen-7-yl acetate: Similar in structure but with an acetate group instead of the norvaline moiety.

    8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Contains an iodine atom and a benzenesulfonate group, differing significantly in reactivity and applications.

    2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: Features a pyranochromen core and different substituents, leading to distinct properties.

Uniqueness

The uniqueness of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate lies in its combination of the chromen-2-one core with the protected norvaline moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for targeted research and applications.

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C22H29NO6/c1-8-9-16(23-21(26)29-22(5,6)7)20(25)27-17-11-10-15-12(2)13(3)19(24)28-18(15)14(17)4/h10-11,16H,8-9H2,1-7H3,(H,23,26)

InChI Key

NSVQMDHNZDUTNC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.